molecular formula C18H19N5O5 B2509252 1-(3-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione CAS No. 1210213-33-4

1-(3-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione

Cat. No. B2509252
CAS RN: 1210213-33-4
M. Wt: 385.38
InChI Key: CRSMHIYBDBKSRP-UHFFFAOYSA-N
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Description

The compound "1-(3-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione" is a complex molecule that likely contains several heterocyclic structures, including a pyrimidine-2,4-dione moiety, a furan ring, and an oxadiazole ring. These structural features are common in various pharmacologically active compounds and are often explored for their potential in drug development.

Synthesis Analysis

The synthesis of related pyrimidine diones has been reported in the literature. For instance, a water-mediated and catalyst-free method for synthesizing functionalized pyrimidine diones has been described, which involves a multicomponent reaction between arylglyoxal monohydrates, 2-aminopyridines/2-aminopyrimidine, and barbituric acids . Although the specific synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could potentially be applied or adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of pyrimidine diones and related compounds has been confirmed using various analytical techniques such as IR, 1H NMR, and mass spectrometry . X-ray structure determination has also been utilized to confirm the molecular skeleton of related compounds, such as 1-methylenaminopyrimidine-2-thione derivatives . These techniques would be essential in confirming the molecular structure of the compound after its synthesis.

Chemical Reactions Analysis

The reactivity of pyrimidine diones can vary depending on the substituents and the reaction conditions. For example, 1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-(1H,3H)dione reacts with alkylamides to give amino derivatives, and the interaction with methylamine can yield a mixture of isomeric alkylaminated products . These reactions highlight the potential for regioselective transformations in pyrimidine diones, which could be relevant for the functionalization of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of such complex molecules are typically influenced by their functional groups and overall molecular architecture. While the specific properties of the compound are not provided, related compounds exhibit properties that can be predicted using computational methods, such as PASS prediction for biological activity . The presence of heterocyclic rings like furan and oxadiazole in the compound suggests potential for varied biological activities, which could be explored through computational and experimental studies.

Scientific Research Applications

Furan Derivatives in Research

Furan derivatives, such as those incorporated in the compound, are explored for their diverse biological activities and synthetic applications. Studies have demonstrated the use of furan and its derivatives in the synthesis of complex heterocyclic compounds, indicating their potential as intermediates in pharmaceutical and materials science research. For instance, the synthesis and applications of furan derivatives in creating novel chemical entities with potential antimicrobial activities have been explored, highlighting their importance in drug discovery and development processes (Başoğlu et al., 2013).

Oxadiazole and Its Significance

Oxadiazoles, as part of the compound's structure, are known for their electronic and photonic properties, making them valuable in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and as potential pharmacophores in medicinal chemistry. The synthesis and functionalization of oxadiazole derivatives have been extensively studied, showing their versatility in chemical reactions and potential for creating compounds with a wide range of biological activities (Abbasi et al., 2018).

Piperidine and Pyrimidine Moieties

Piperidine and pyrimidine rings are ubiquitous in medicinal chemistry, often serving as core structures for the development of drugs with various therapeutic effects. Research into these moieties has led to the discovery of compounds with significant biological activities, including anticancer, antiviral, and antimicrobial properties. Their inclusion in the compound suggests potential avenues for the development of novel therapeutic agents (Sarıpınar et al., 2006).

Applications in Chemical Synthesis and Medicinal Chemistry

The structural complexity of "1-(3-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione" underscores its potential utility in the synthesis of novel compounds with desirable properties for various applications, including drug design and materials science. Research into similar compounds has revealed methodologies for the synthesis of heterocyclic compounds, offering insights into the design of new molecules with enhanced biological or physical properties (Volochnyuk et al., 2010).

properties

IUPAC Name

1-[3-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-3-oxopropyl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O5/c24-14-5-9-23(18(26)19-14)10-6-15(25)22-7-3-12(4-8-22)16-20-21-17(28-16)13-2-1-11-27-13/h1-2,5,9,11-12H,3-4,6-8,10H2,(H,19,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRSMHIYBDBKSRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C3=CC=CO3)C(=O)CCN4C=CC(=O)NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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